molecular formula C13H18N2O3 B7866083 Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate

Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate

Cat. No.: B7866083
M. Wt: 250.29 g/mol
InChI Key: DVWVOVGAPFLJBS-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate is a chemical compound with the molecular formula C13H18N2O3. It is a derivative of benzoic acid and contains an amino group and an oxolan ring, making it a versatile compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-amino-4-hydroxybenzoic acid with oxolan-2-ylmethylamine under specific conditions. The reaction typically involves the use of coupling agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in various experiments.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The amino group and oxolan ring play crucial roles in binding to enzymes and receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways: The compound interacts with various enzymes and receptors, affecting pathways related to metabolism, signal transduction, and cellular functions. Its precise mechanism of action depends on the specific biological context in which it is used.

Comparison with Similar Compounds

  • Methyl 3-aminobenzoate: Similar in structure but lacks the oxolan ring.

  • Methyl 4-aminobenzoate: Similar in structure but has a different position of the amino group.

  • Methyl 3-amino-4-hydroxybenzoate: Similar but contains a hydroxyl group instead of the oxolan ring.

Uniqueness: Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts.

Properties

IUPAC Name

methyl 3-amino-4-(oxolan-2-ylmethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-13(16)9-4-5-12(11(14)7-9)15-8-10-3-2-6-18-10/h4-5,7,10,15H,2-3,6,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWVOVGAPFLJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCC2CCCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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